[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile
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Overview
Description
[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile is an organic compound featuring a thienyl group, a methylene bridge, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted nitriles or imines.
Scientific Research Applications
[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(5-Methyl-2-thienyl)methylene]methane-1,1-dicarboxylic acid
- [(5-Methyl-2-thienyl)methylene]methane-1,1-diamine
- [(5-Methyl-2-thienyl)methylene]methane-1,1-dimethanol
Uniqueness
[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile is unique due to the presence of two nitrile groups, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research.
Properties
CAS No. |
81020-77-1 |
---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N2S/c1-7-2-3-9(12-7)4-8(5-10)6-11/h2-4H,1H3 |
InChI Key |
HUQRFSRAWMSPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C#N |
Origin of Product |
United States |
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